5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is an organic compound that features both fluorine and ethoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol: This compound is structurally similar but has a different fluorine atom position.
3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid: Another related compound used in similar synthetic applications.
Uniqueness
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethoxycarbonyl and fluorine groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-2-20-15(19)11-5-3-9(7-13(11)17)10-4-6-12(16)14(18)8-10/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQOZQEEHNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684539 |
Source
|
Record name | Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-71-3 |
Source
|
Record name | Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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